molecular formula C7H8BrN3 B11891542 6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole

6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole

Cat. No.: B11891542
M. Wt: 214.06 g/mol
InChI Key: BPJZJNVDOMURJA-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 1st position of the benzo[d][1,2,3]triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1-methylbenzotriazole with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce oxides .

Scientific Research Applications

6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

  • 6-Bromo-1-methylbenzotriazole
  • 1-Methyl-1H-benzo[d][1,2,3]triazole
  • 6-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole

Comparison: Compared to similar compounds, 6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its binding affinity to biological targets .

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

6-bromo-1-methyl-3a,7a-dihydrobenzotriazole

InChI

InChI=1S/C7H8BrN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4,6-7H,1H3

InChI Key

BPJZJNVDOMURJA-UHFFFAOYSA-N

Canonical SMILES

CN1C2C=C(C=CC2N=N1)Br

Origin of Product

United States

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